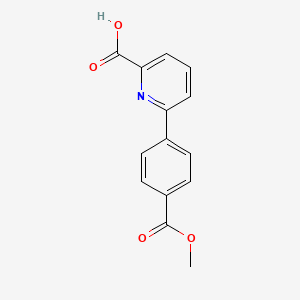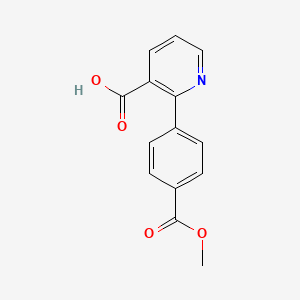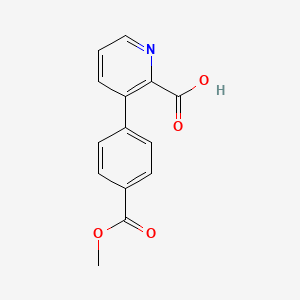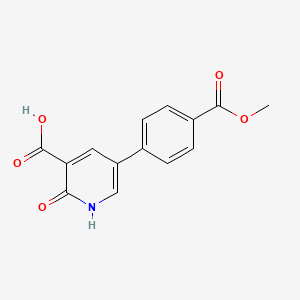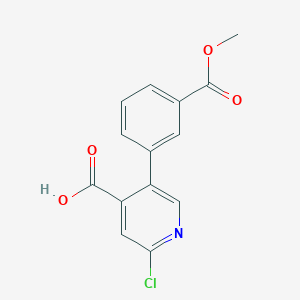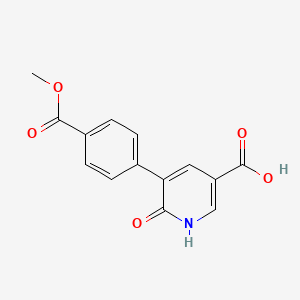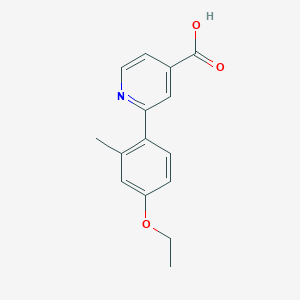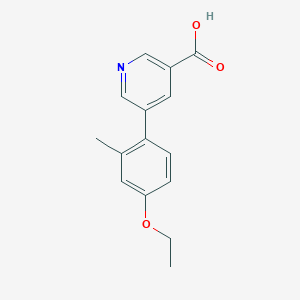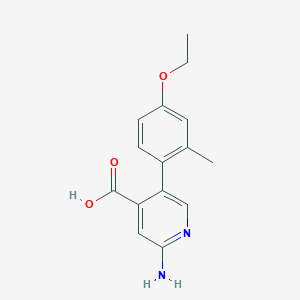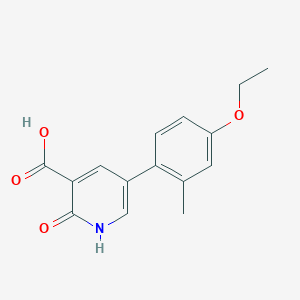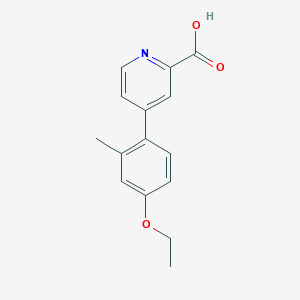
4-(4-Ethoxy-2-methylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethoxy-2-methylphenyl)picolinic acid, commonly referred to as 4-EMPA, is a synthetic organic compound with a wide range of applications in the field of scientific research. It has been studied extensively for its potential use in laboratory experiments, as well as its biochemical and physiological effects on living organisms. In
Applications De Recherche Scientifique
4-EMPA has been used in a variety of scientific research applications, including drug development, enzyme inhibition, and protein crystallization. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on the human body. Additionally, 4-EMPA has been used in the study of cell signaling and the regulation of gene expression.
Mécanisme D'action
The exact mechanism of action of 4-EMPA is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes, as well as a potentiator of certain proteins. Additionally, 4-EMPA has been shown to bind to certain receptors in the body, which may be involved in its effects on gene expression and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-EMPA have been studied extensively. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids. Additionally, 4-EMPA has been shown to increase the activity of certain proteins, such as caspase-3, which is involved in apoptosis. Additionally, 4-EMPA has been shown to increase the expression of certain genes, such as those involved in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-EMPA has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in experiments. Additionally, it is easy to synthesize and is available in a wide range of purities. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, making it difficult to use in aqueous solutions. Additionally, it can be difficult to accurately measure its concentration in solutions.
Orientations Futures
There are many potential future directions for 4-EMPA research. One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Additionally, further research into its mechanism of action could lead to new insights into the regulation of gene expression and cell signaling. Finally, research into its potential interactions with other compounds could lead to new therapeutic strategies.
Méthodes De Synthèse
4-EMPA can be synthesized in a variety of ways, depending on the desired purity and quantity. The most common method of synthesis is a condensation reaction between 4-ethoxy-2-methylphenol and picolinic acid in the presence of aqueous sodium hydroxide and formaldehyde. This reaction yields a 95% pure product that is suitable for most laboratory experiments. Other methods of synthesis include the use of catalysts and solvents, as well as enzymatic reactions.
Propriétés
IUPAC Name |
4-(4-ethoxy-2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-19-12-4-5-13(10(2)8-12)11-6-7-16-14(9-11)15(17)18/h4-9H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEOSPFFTCRVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

